molecular formula C8H9ClN2O B1428051 2-Chloro-3-cyclobutoxypyrazine CAS No. 1250943-13-5

2-Chloro-3-cyclobutoxypyrazine

Cat. No. B1428051
M. Wt: 184.62 g/mol
InChI Key: KTBXVPNWCPMRPW-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclobutoxypyrazine, also known as CCP, is an organic compound that belongs to the pyrazine family. It has a molecular weight of 184.62 . The IUPAC name for this compound is 2-chloro-3-(cyclobutyloxy)pyrazine .


Molecular Structure Analysis

The InChI code for 2-Chloro-3-cyclobutoxypyrazine is 1S/C8H9ClN2O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Chloro-3-cyclobutoxypyrazine is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Tuberculostatic Activity in Pyrazine Derivatives

2-Chloro-3-cyanopyrazine was utilized as a substrate in synthesizing tuberculostatic pyrazine derivatives. These derivatives showed potential in vitro tuberculostatic activity, with compound 5b exhibiting significant effectiveness (H. Foks et al., 2005) (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005).

Nucleophilic Substitution Reactions

2-Chloro-3-cyanopyrazine effectively undergoes nucleophilic substitution reactions, forming 2-aminopyridines and other derivatives, useful in various chemical syntheses (Z. A. Bomika et al., 1976) (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).

Photocatalytic Decomposition

2-Chloro-3-cyanopyrazine-based atrazine undergoes decomposition in the presence of polyoxometalates when exposed to specific light wavelengths. This process results in various byproducts and demonstrates potential applications in environmental remediation (A. Hiskia et al., 2001) (Hiskia, Ecke, Troupis, Kokorakis, Hennig, & Papaconstantinou, 2001).

DNA Binding Properties

The physicochemical and antimicrobial properties of pyrazine derivatives, including chlorohydrazinopyrazine, were studied for their affinity to DNA. These compounds showed promise for potential clinical applications due to their high DNA binding affinity and low cytotoxicity (P. Mech-Warda et al., 2022) (Mech-Warda, Giełdoń, Kawiak, Maciejewska, Olszewski, Makowski, & Chylewska, 2022).

Antimicrobial Activities in Heterocyclic Substances

2-Chloro-3-cyanopyrazine derivatives have shown antimicrobial activities against various bacterial strains, suggesting their potential in medical applications and drug development (H. Behbehani et al., 2011) (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Influence on Cyanobacterial Growth

The effects of mercuric ion and pesticides including 2-chloro-3-cyanopyrazine derivatives on the growth of cyanobacteria were explored. These studies contribute to our understanding of environmental impacts of such chemicals on aquatic ecosystems (G. Stratton, 1985) (Stratton, 1985).

properties

IUPAC Name

2-chloro-3-cyclobutyloxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBXVPNWCPMRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-cyclobutoxypyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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